Orziloben

Catalog No.
S12866552
CAS No.
1555822-28-0
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orziloben

CAS Number

1555822-28-0

Product Name

Orziloben

IUPAC Name

2-methyl-3-pentoxybenzoic acid

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15)

InChI Key

JYEFZVSYKCEGEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1C)C(=O)O

Orziloben, also known by its chemical name Icosabutate, is a synthetic medium-chain fatty acid analogue. It is characterized by its potent bioactivity and is primarily administered orally. The molecular formula of Orziloben is C24H38O3, and it has been developed as a small molecule drug targeting various metabolic disorders. Its mechanism of action includes inhibition of cholesteryl ester transfer protein and activation of free fatty acid receptor 4, which are crucial in lipid metabolism and inflammation processes .

Typical for organic compounds. These reactions can include:

  • Combination Reactions: Two or more reactants combine to form a single product.
  • Decomposition Reactions: A single compound breaks down into simpler products.
  • Displacement Reactions: One element displaces another in a compound.
  • Double Displacement Reactions: Exchange of ions between two compounds occurs, forming new products.

The specific reactions involving Orziloben would depend on its interactions with biological substrates and other chemical agents, particularly in metabolic pathways

Orziloben exhibits significant biological activity, particularly in the context of metabolic diseases. It has shown potential in treating conditions such as:

  • Nonalcoholic Steatohepatitis: Orziloben has demonstrated efficacy in reducing liver fat and inflammation associated with this condition.
  • Hyperlipidemia: The compound has been studied for its ability to lower triglyceride levels and improve lipid profiles.
  • Intestinal Failure-Associated Liver Disease: Ongoing clinical trials are assessing its effectiveness in managing this serious condition .

The biological mechanisms involve modulation of lipid metabolism and anti-inflammatory effects, making it a promising candidate for various therapeutic applications.

The synthesis of Orziloben involves several steps typical for the production of medium-chain fatty acid analogues. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Starting Materials: Utilization of readily available fatty acids or their derivatives.
  • Chemical Modifications: Employing techniques such as esterification or alkylation to modify the fatty acid structure to enhance potency and bioavailability.
  • Purification: Techniques such as chromatography may be used to isolate the final product from reaction by-products.

These methods ensure that the synthesized Orziloben maintains high purity and activity for clinical use .

Orziloben is being explored for multiple applications in the therapeutic landscape:

  • Treatment of Liver Diseases: Particularly beneficial in conditions like nonalcoholic steatohepatitis and intestinal failure-associated liver disease.
  • Lipid Disorders Management: Effective in addressing hyperlipidemia and dyslipidemias through its lipid-modulating properties.
  • Potential Anti-inflammatory Agent: Its mechanism suggests possible applications in broader inflammatory conditions beyond metabolic disorders .

Interaction studies involving Orziloben focus on its pharmacodynamics and pharmacokinetics, particularly how it interacts with biological systems:

  • Drug Interactions: Evaluating how Orziloben affects or is affected by other medications, especially those used in managing metabolic disorders.
  • Metabolic Pathways: Understanding how Orziloben integrates into lipid metabolism pathways and its effects on enzyme activity related to cholesterol and triglyceride levels.

Such studies are crucial for establishing safety profiles and optimizing therapeutic regimens involving Orziloben .

Orziloben shares structural and functional similarities with several other compounds, particularly within the category of medium-chain fatty acids. Here are some notable comparisons:

Compound NameMolecular FormulaMechanism of ActionUnique Features
Icosabutate (Orziloben)C24H38O3CETP inhibition, GPR120 agonismPotent medium-chain fatty acid analogue
Caprylic AcidC8H16O2Energy source, antimicrobial propertiesShorter chain length
Lauric AcidC12H24O2Antimicrobial propertiesMedium chain but less potent than Orziloben
Palmitic AcidC16H32O2Energy storageLonger chain, less bioactive than Orziloben

Orziloben's unique combination of potency, oral bioavailability, and specific targeting mechanisms distinguishes it from these similar compounds, making it a candidate for addressing unmet medical needs in metabolic health .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

UNII

M8PW9TC7EE

Dates

Modify: 2024-08-10

Explore Compound Types